molecular formula C14H17BF3NO3 B2613189 2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 2490666-14-1

2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B2613189
CAS No.: 2490666-14-1
M. Wt: 315.1
InChI Key: RSTUPWGORFIMFE-UHFFFAOYSA-N
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Description

This fluorinated boronic ester derivative is characterized by a trifluoroacetamide group attached to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C₁₄H₁₇BF₃NO₃ (CAS: 864754-08-5), with a molecular weight of 327.10 g/mol . The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, which facilitates aryl-aryl bond formation in organic synthesis.

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF3NO3/c1-12(2)13(3,4)22-15(21-12)9-6-5-7-10(8-9)19-11(20)14(16,17)18/h5-8H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTUPWGORFIMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of phenylacetamide have shown significant activity against various cancer cell lines. Research indicates that modifications in the phenyl ring can enhance cytotoxicity against specific cancers such as breast and lung cancer .

Case Study:

A derivative with a trifluoromethyl group was tested against multiple cancer types and showed percent growth inhibitions ranging from 51% to 86% in different cell lines .

Antitubercular Agents

Compounds similar to 2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide have been evaluated for their antitubercular activity. The synthesis of novel derivatives has led to compounds that exhibit moderate to potent activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications can significantly influence the efficacy against resistant strains .

Case Study:

In vitro assays demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains of M. tuberculosis .

Drug Design and Development

The unique chemical structure of this compound makes it an attractive candidate for further drug development. The trifluoromethyl group is known to enhance metabolic stability and bioavailability. The dioxaborolane moiety can facilitate the formation of boronate esters which are useful in drug delivery systems.

Biological Evaluation

Biological evaluations are critical for understanding the therapeutic potential of this compound. Studies typically involve:

  • In vitro assays to assess cytotoxicity and efficacy against specific pathogens.
  • In vivo studies to evaluate pharmacokinetics and pharmacodynamics.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AnticancerVarious Cancer Cell Lines51 - 86
AntitubercularM. tuberculosis4 - 64
General ToxicityVero Cell Line>100

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Trifluoroacetamide C₁₄H₁₇BF₃NO₃ 327.10 High electron-withdrawing effect; enhanced stability in cross-coupling
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Acetamide C₁₃H₁₈BNO₃ 259.10 Lower electron withdrawal; used in base-sensitive reactions
2-Chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Chloroacetamide C₁₃H₁₆BClNO₃ 295.54 Moderate reactivity; halogenated byproduct potential
N~1~-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]acetamide Trifluoromethyl C₁₅H₁₉BF₃NO₃ 329.12 Increased lipophilicity; potential for bioactivity studies
N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Fluorine at meta position C₁₄H₁₉BFNO₃ 279.11 Altered regioselectivity in coupling reactions

Biological Activity

2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16BF3N2O3
  • Molecular Weight : 322.11 g/mol
  • CAS Number : 1218789-87-7

The compound acts primarily as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, influencing processes such as cell growth and differentiation. Inhibiting specific kinases can lead to therapeutic effects in various diseases, particularly cancers.

Inhibition Profile

The compound has shown selective inhibition against certain kinases involved in cancer pathways. For instance:

  • EGFR (Epidermal Growth Factor Receptor) : It exhibits significant binding affinity to the active form of EGFR, which is often mutated in various cancers. The inhibition of EGFR can reduce tumor growth and proliferation .

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer activity through the following mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that the compound can significantly inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and HCC827 (non-small cell lung cancer). The IC50 values for these cell lines were found to be in the low nanomolar range .
  • Induction of Apoptosis : Flow cytometry assays revealed that treatment with this compound leads to increased apoptosis in cancer cells. This was confirmed by the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Selectivity and Toxicity

The selectivity profile of the compound suggests it has a lower affinity for non-target kinases compared to its primary targets. This selectivity is crucial for minimizing off-target effects and enhancing safety profiles in potential therapeutic applications .

Case Studies

Case Study 1: NSCLC Treatment
In a preclinical study involving non-small cell lung cancer (NSCLC), this compound was administered to mice bearing NSCLC xenografts. Results indicated a significant reduction in tumor size compared to control groups receiving vehicle treatment. Histological analysis showed decreased proliferation rates and increased apoptosis in treated tumors .

Case Study 2: Combination Therapy
Another study investigated the effects of combining this compound with standard chemotherapy agents. The combination therapy resulted in synergistic effects that enhanced overall efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies for more effective cancer treatment regimens .

Q & A

Q. What are the key synthetic routes for preparing 2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

The synthesis typically involves two critical steps:

  • Step 1 : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group to a phenylamine derivative via Miyaura borylation. For example, 3-aminophenylboronic acid pinacol ester is prepared using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., THF, 80°C, 12 h) .
  • Step 2 : Trifluoroacetylation of the amine group. The amine reacts with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0–25°C for 1–3 hours, yielding the final product.
    Characterization :
  • ¹H/¹³C NMR : Signals at δ ~7.4–7.6 ppm (aromatic protons), δ ~1.3 ppm (pinacol methyl groups), and δ ~3.8 ppm (trifluoroacetamide carbonyl adjacent protons).
  • HRMS : Expected [M+H]⁺ for C₁₆H₂₀BF₃NO₃: 358.1452 .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via:

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min), UV detection at 254 nm. Purity >95% is typical for research-grade material.
  • Elemental Analysis : Matching calculated and observed C, H, N percentages (e.g., C: 53.70%, H: 5.63%, N: 3.91%) .

Advanced Research Questions

Q. What role does the trifluoroacetamide group play in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing trifluoroacetamide group enhances the electrophilicity of the adjacent boron atom, improving transmetalation efficiency in Suzuki reactions. However, steric hindrance from the pinacol boronate group can reduce coupling yields with bulky aryl halides. Case Study :

  • Substrate : Reaction with 4-bromotoluene using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), in THF/H₂O (3:1) at 70°C for 12 h.
  • Yield : 65–75% (vs. 85–90% for non-fluorinated analogs), attributed to partial deactivation of the boronate .

Q. How do competing electronic effects influence regioselectivity in C–H borylation reactions?

The trifluoroacetamide group directs meta-selectivity in C–H borylation via a combination of electronic and steric effects:

  • Electronic Effects : The electron-deficient amide withdraws electron density, destabilizing ortho/para positions.
  • Steric Effects : The bulky pinacol boronate group blocks ortho substitution.
    Experimental Data :
  • Substrate : N-(3-borylphenyl)trifluoroacetamide.
  • Reaction : Ir-catalyzed (e.g., [Ir(OMe)(cod)]₂) with dtbpy ligand, B₂pin₂, in cyclohexane at 80°C.
  • Regioselectivity : Meta:para ratio >10:1 .

Q. How can contradictions in catalytic performance data be resolved?

Discrepancies in reaction yields or selectivity often arise from:

  • Ligand Effects : Use of dtbpy vs. bipyridine ligands alters Ir catalyst activity.
  • Solvent Polarity : Polar solvents (e.g., DMF) reduce boronate stability, lowering yields.
    Mitigation Strategies :
  • Standardized Screening : Compare reactions under identical conditions (e.g., 5 mol% catalyst, 24 h, 80°C).
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to rationalize selectivity trends .

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